molecular formula C42H53I3N4O3 B12468864 Bmvc 8C3O; bmvc8C3O

Bmvc 8C3O; bmvc8C3O

Cat. No.: B12468864
M. Wt: 1042.6 g/mol
InChI Key: DKMJOQQQBQBOMV-UHFFFAOYSA-K
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Preparation Methods

The synthesis of BMVC-8C3O involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically provided by the manufacturers . Industrial production methods are not publicly disclosed, but they generally involve large-scale synthesis techniques to ensure high purity and yield.

Chemical Reactions Analysis

BMVC-8C3O undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

BMVC-8C3O is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

BMVC-8C3O exerts its effects by stabilizing G-quadruplex structures in DNA. These structures are formed by sequences rich in guanine and play a crucial role in the regulation of gene expression. By stabilizing these structures, BMVC-8C3O can suppress the expression of certain genes, such as c-FOS, which is involved in cancer cell proliferation . The molecular targets and pathways involved include the G-rich sequences located at gene promoters .

Comparison with Similar Compounds

BMVC-8C3O is unique in its ability to induce the topological conversion of DNA G-quadruplex structures from non-parallel to parallel forms. Similar compounds include:

  • N2-methylguanine
  • Saccharin
  • 1-methylimidazole
  • Fialuridine
  • Epieriocalyxin A
  • Famciclovir
  • Cholesteryl Hemisuccinate
  • IMP-1088
  • Clofarabine

These compounds also interact with DNA structures but may have different specificities and mechanisms of action.

Properties

Molecular Formula

C42H53I3N4O3

Molecular Weight

1042.6 g/mol

IUPAC Name

9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide

InChI

InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3

InChI Key

DKMJOQQQBQBOMV-UHFFFAOYSA-K

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-]

Origin of Product

United States

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